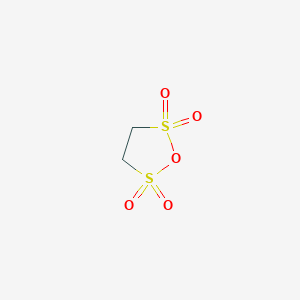

1,2,5Lambda6-oxadithiolane-2,2,5,5-tetrone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,2,5Lambda6-oxadithiolane-2,2,5,5-tetrone” is a chemical compound with the IUPAC name 1,2,5-oxadithiolane 2,2,5,5-tetraoxide . It has a molecular weight of 172.18 .

Physical and Chemical Properties The melting point of this compound is between 141-146 degrees Celsius .

Safety Information For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

科学的研究の応用

Diastereoselective Synthesis of Enantiomerically Pure Derivatives

Research by Schade and Reissig (1999) details a diastereoselective synthesis approach for enantiomerically pure 1,2-oxazine derivatives by adding lithiated methoxyallene to chiral nitrones. This method results in versatile starting materials for the synthesis of polyfunctional compounds, showcasing a potential application in creating enantiomerically pure derivatives of complex molecules, possibly including "1,2,5Lambda6-oxadithiolane-2,2,5,5-tetrone" (Schade & Reissig, 1999).

Diversity-Oriented Synthesis of Tetrahydro-1,2-oxazines

Young and Kerr (2004) have developed a three-component homo 3 + 2 dipolar cycloaddition methodology for the synthesis of tetrahydro-1,2-oxazines, highlighting a diversity-oriented approach that could be applied to synthesize related heterocycles, potentially including derivatives of "1,2,5Lambda6-oxadithiolane-2,2,5,5-tetrone" (Young & Kerr, 2004).

Synthesis and Properties of Molecular Wires

Wang et al. (2006) explored the synthesis, redox, structural, and optoelectronic properties of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives. This research underscores the importance of such molecules in creating advanced materials with potential electronic or optoelectronic applications, which could also inspire research into related compounds like "1,2,5Lambda6-oxadithiolane-2,2,5,5-tetrone" (Wang et al., 2006).

Exchange Interactions and Magnetic Properties

Mitsumori et al. (1995) investigated exchange interactions between nitronyl nitroxide or iminyl nitroxide radicals attached to thiophene and 2,2'-bithienyl rings, offering insights into the magnetic properties of organically based magnetic materials. This work could provide a foundational understanding for studying the magnetic properties of structurally complex molecules, including "1,2,5Lambda6-oxadithiolane-2,2,5,5-tetrone" derivatives (Mitsumori et al., 1995).

Synthesis of Heterocyclic Estrone Derivatives

Frank et al. (2002) demonstrated a stereoselective synthesis method for novel heterocyclic estrone derivatives through intramolecular 1,3-dipolar cycloaddition. This methodology emphasizes the utility in synthesizing complex heterocyclic structures, potentially relevant for the synthesis of "1,2,5Lambda6-oxadithiolane-2,2,5,5-tetrone" derivatives (Frank et al., 2002).

特性

IUPAC Name |

1,2,5-oxadithiolane 2,2,5,5-tetraoxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O5S2/c3-8(4)1-2-9(5,6)7-8/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHXCCQBSGTCGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)OS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2955136.png)

![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2955137.png)

![N'-(4-Ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2955138.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2955142.png)

![N-[3-(1H-1,3-benzodiazol-1-yl)propyl]-2-chloropyridine-4-carboxamide](/img/structure/B2955149.png)

![N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2955156.png)